![molecular formula C13H21NO4 B13465459 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[211]hexane-1-carboxylic acid is a compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through several routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of a mercury lamp or blue LED irradiation at 450 nm in the presence of specific catalysts .
Analyse Des Réactions Chimiques
2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with HCl in methanol . The major products formed from these reactions include the deprotected amine and the corresponding carboxylic acid derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable scaffold for drug discovery and development . In biology and medicine, it can be used to study the effects of bicyclic compounds on biological systems and to develop new therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the interaction of its molecular structure with specific molecular targets and pathways. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis . Upon removal of the Boc group, the resulting amine can interact with various biological targets, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared to other similar compounds, such as bicyclo[1.1.1]pentane and other bicyclo[2.1.1]hexane derivatives . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the Boc group and the bicyclic structure in 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid makes it particularly valuable for certain applications in drug discovery and materials science .
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-5-12-6-13(7-12,9(15)16)14(8-12)10(17)18-11(2,3)4/h5-8H2,1-4H3,(H,15,16) |
Clé InChI |
QVGSPPOXSMFPMM-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)
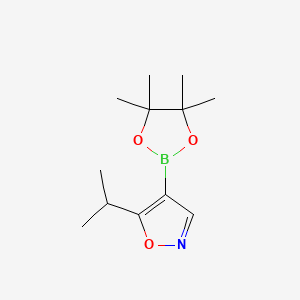


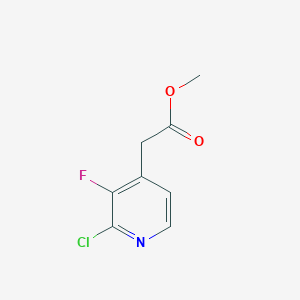
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
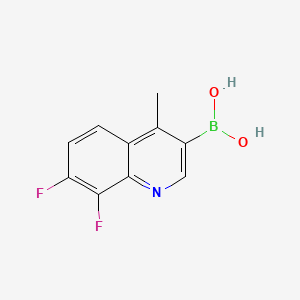

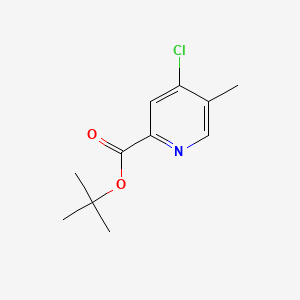
![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
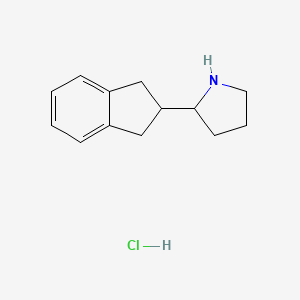
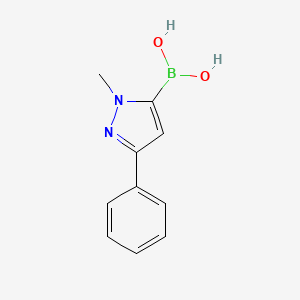
amine](/img/structure/B13465467.png)
